molecular formula C7H9BrN2 B14025660 2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B14025660
M. Wt: 201.06 g/mol
InChI Key: BNTPDFXPFSWRFS-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoacetophenone and 2-methylimidazole.

    Cyclization Reaction: The key step involves a cyclization reaction where the starting materials are reacted under specific conditions to form the pyrrolo[1,2-a]imidazole ring system.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-a]imidazole derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, while the methyl group can affect the compound’s lipophilicity and interaction with biological targets .

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

2-bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C7H9BrN2/c1-5-2-7-9-6(8)4-10(7)3-5/h4-5H,2-3H2,1H3

InChI Key

BNTPDFXPFSWRFS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=CN2C1)Br

Origin of Product

United States

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